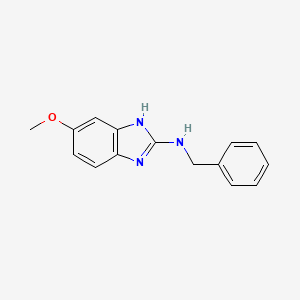

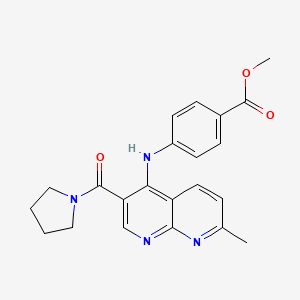

![molecular formula C15H15N5O3 B2898597 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea CAS No. 1798622-85-1](/img/structure/B2898597.png)

1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea” is a complex organic molecule. It contains an imidazo[1,2-b]pyrazole core, which is a significant structural component of a large number of agrochemicals and pharmaceuticals . The molecule also contains a benzo[d][1,3]dioxol-5-yl group .

Scientific Research Applications

Drug Development

The core structure of this compound is similar to that of imidazo[1,2-b]pyrazoles, which are known for their pharmacological properties . The presence of the 1H-imidazo[1,2-b]pyrazol moiety suggests potential applications in drug development, particularly as a scaffold for creating new therapeutic agents. Its ability to interact with various biological targets can be exploited to design drugs for treating diseases like cancer, where modulation of signaling pathways is crucial.

Organic Synthesis

This compound can serve as a precursor in organic synthesis, especially in the construction of complex molecules . The urea moiety, in particular, is a versatile functional group that can undergo various chemical reactions, enabling the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and material science.

Fluorescent Materials

The benzo[d][1,3]dioxol-5-yl group is structurally related to compounds known for their solid-state fluorescence . This property can be harnessed to develop new fluorescent materials for use in bioimaging or as sensors. The compound’s ability to emit light upon excitation makes it a candidate for creating novel imaging agents that can help visualize biological processes in real-time.

Aggregation-Induced Emission (AIE)

Similar compounds have been identified as AIE luminogens, which exhibit enhanced emission in the aggregated state . This characteristic can be utilized in the development of new materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs). The compound’s potential for high quantum yields in the solid state is particularly valuable for these applications.

Enzyme Inhibition

The imidazo[1,2-b]pyrazol moiety has been associated with enzyme inhibition . This compound could be explored as an inhibitor of specific enzymes implicated in disease pathways. By targeting enzymes with precision, it could lead to the development of highly selective therapeutic agents with fewer side effects.

Heterocyclic Chemistry Research

Heterocyclic compounds like this one are of great interest in the field of heterocyclic chemistry . They are key components of DNA, enzymes, and other biological molecules. Research into the synthesis and reactivity of such compounds can provide insights into the fundamental processes of life and lead to the discovery of new drugs and materials.

properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-3-(2-imidazo[1,2-b]pyrazol-1-ylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O3/c21-15(18-11-1-2-12-13(9-11)23-10-22-12)16-5-6-19-7-8-20-14(19)3-4-17-20/h1-4,7-9H,5-6,10H2,(H2,16,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWHWHKFMIKMXSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)NCCN3C=CN4C3=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-difluorophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2898514.png)

![N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-(2-phenyl-2-adamantyl)acetamide](/img/structure/B2898516.png)

![N-(2-methoxybenzyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2898525.png)

![N-(1,1a,6,6a-Tetrahydrocyclopropa[a]inden-1-ylmethyl)-2-chloropropanamide](/img/structure/B2898526.png)

![2-(2-([1,2,4]Triazolo[1,5-A]pyridin-2-YL)ethyl)-7-chloro-5-methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-1,6(5H)-dione](/img/structure/B2898529.png)

![4-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2898532.png)

![2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B2898533.png)

![2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2898537.png)